(R)-Tetrahydro-2H-pyran-3-amine is a cyclic amine derived from tetrahydropyran, characterized by the presence of an amine group at the 3-position of the pyran ring. Its molecular formula is with a molecular weight of approximately 113.15 g/mol. The compound exists as a colorless to pale yellow liquid or solid, depending on its form, and is soluble in water and organic solvents.
This compound is notably used in medicinal chemistry due to its structural features that allow for various biological interactions.
(R)-Tetrahydro-2H-pyran-3-amine can serve as a building block for the synthesis of more complex molecules. Its chiral nature allows for the development of enantioselective reactions, leading to the production of specific stereoisomers crucial in various fields, including pharmaceuticals and agrochemicals. PubChem, National Center for Biotechnology Information:
The amine functional group and the cyclic structure of (R)-tetrahydro-2H-pyran-3-amine make it a potential candidate for drug discovery. Researchers are exploring its potential to interact with various biological targets and its role in the development of new therapeutic agents. However, further research is needed to determine its specific efficacy and safety profile. Sigma-Aldrich:
(R)-Tetrahydro-2H-pyran-3-amine's chiral properties and potential hydrogen bonding capabilities make it a potential candidate for the development of new functional materials. Researchers are investigating its use in creating chiral catalysts, asymmetric sensors, and self-assembling molecules with unique properties. BLDpharm:
These reactions are often utilized in synthetic pathways to create more complex molecules or derivatives.
Research indicates that (R)-Tetrahydro-2H-pyran-3-amine exhibits various biological activities:
The synthesis of (R)-Tetrahydro-2H-pyran-3-amine can be achieved through several methods:
A specific method involves starting from 6-propyltetrahydro-2H-pyran-2-one and performing a series of etherification and reduction steps .
(R)-Tetrahydro-2H-pyran-3-amine has several applications:
Its unique properties make it valuable in both academic research and industrial applications.
Interaction studies have shown that (R)-Tetrahydro-2H-pyran-3-amine can interact with various biological targets:
Further studies are required to fully elucidate its interaction profiles and mechanisms of action.
Several compounds share structural similarities with (R)-Tetrahydro-2H-pyran-3-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1245724-46-2 | 1.00 |
Tetrahydrofuran-3-amine hydrochloride | 204512-94-7 | 0.81 |
(R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | 0.81 |
Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | 0.81 |
4-Methyltetrahydro-2H-pyran-4-amines hydrochloride | 851389-38-3 | 0.72 |
(R)-Tetrahydro-2H-pyran-3-amines' unique configuration at the 3-position of the pyran ring distinguishes it from other similar compounds, influencing its biological activity and potential applications. Its ability to participate in specific